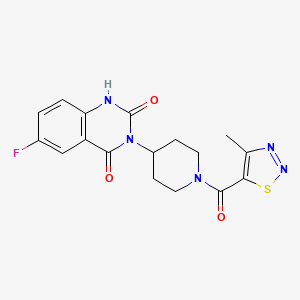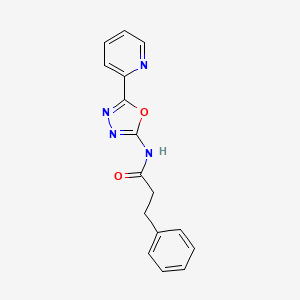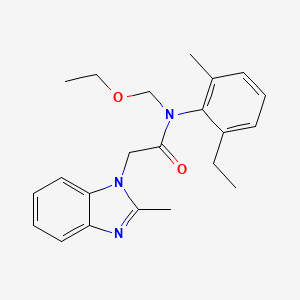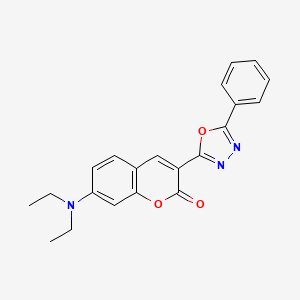
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as EPC-K1, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in response to various stimuli. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. In addition, 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its versatility in different experimental settings. It can be used in vitro to study the effects of the compound on various cell types and signaling pathways. It can also be used in vivo to study the pharmacokinetics and pharmacodynamics of the compound in animal models. However, one of the limitations of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a fluorescent probe for detecting metal ions in biological systems could be further explored.
Synthesemethoden
The synthesis of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves the reaction of 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)coumarin and diethylamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCXJNPCCIZIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)
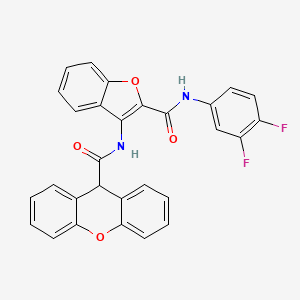
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
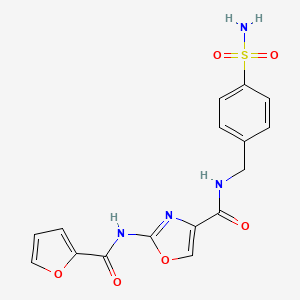
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)
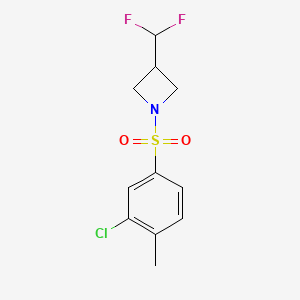
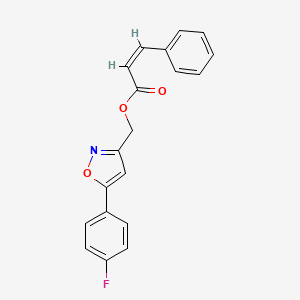
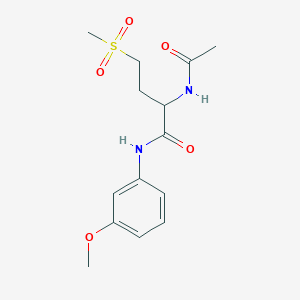
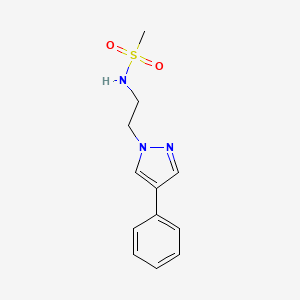
![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
